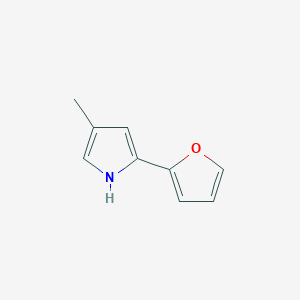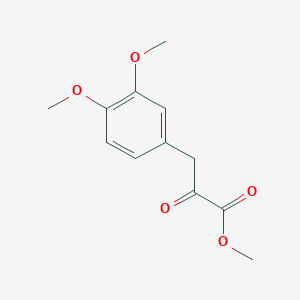
2-(2-Furyl)-4-methylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Furyl)-4-methylpyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a furyl group at the 2-position and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-4-methylpyrrole can be achieved through several methods. One common approach involves the reaction of furfural with an appropriate pyrrole derivative under acidic conditions. The reaction typically proceeds via a condensation mechanism, followed by cyclization to form the desired product. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a furyl halide is coupled with a pyrrole derivative in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Furyl)-4-methylpyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furyl and pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furyl and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furyl and pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2-(2-Furyl)-4-methylpyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Furyl)-4-methylpyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in key cellular processes.
Comparación Con Compuestos Similares
2-(2-Furyl)-4-methylpyrrole can be compared with other similar compounds, such as:
2-Furylpyrrole: Lacks the methyl group at the 4-position, resulting in different chemical properties and reactivity.
4-Methylpyrrole: Lacks the furyl group, leading to different applications and biological activities.
2-(2-Furyl)-5-methylpyrrole: The methyl group is at the 5-position instead of the 4-position, which can affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9NO |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C9H9NO/c1-7-5-8(10-6-7)9-3-2-4-11-9/h2-6,10H,1H3 |
Clave InChI |
GUBMDGGOTWQOSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=C1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13684767.png)

![5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic Acid](/img/structure/B13684779.png)

